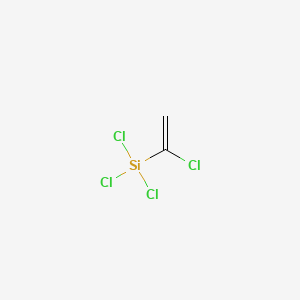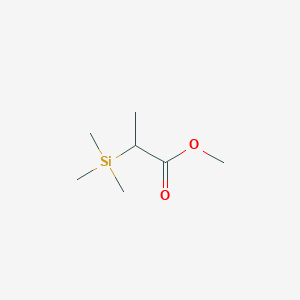
Methyl 2-(trimethylsilyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(trimethylsilyl)propionate is an organosilicon compound with the molecular formula C7H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a propionate moiety. This compound is often used in organic synthesis due to its unique properties, such as its ability to act as a protecting group and its involvement in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(trimethylsilyl)propionate can be synthesized through several methods. One common approach involves the reaction of methyl propionate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(trimethylsilyl)propionate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated compounds, while oxidation may produce corresponding carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(trimethylsilyl)propionate has several applications in scientific research:
Wirkmechanismus
The mechanism by which methyl 2-(trimethylsilyl)propionate exerts its effects is primarily through its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, allowing for selective reactions to occur at other positions. This property is particularly useful in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(trimethylsilyl)acetate
- Trimethylsilylpropanoic acid
- Tetramethylsilane
Uniqueness
Methyl 2-(trimethylsilyl)propionate is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a propionate moiety. This combination allows for unique reactivity and applications in organic synthesis that are not shared by all similar compounds .
Eigenschaften
CAS-Nummer |
55453-09-3 |
|---|---|
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
methyl 2-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-6(7(8)9-2)10(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
CQHHIWHDTDRKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


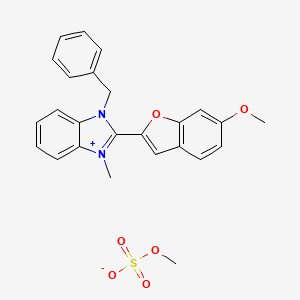
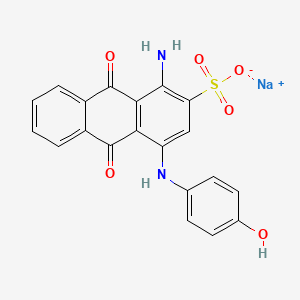
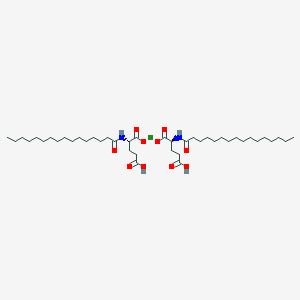
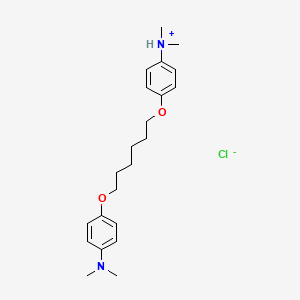
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
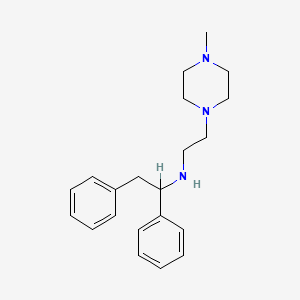
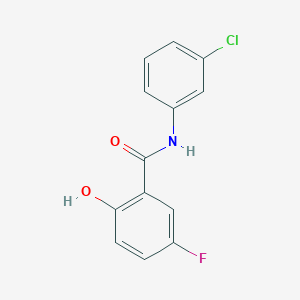
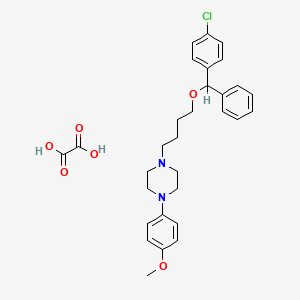
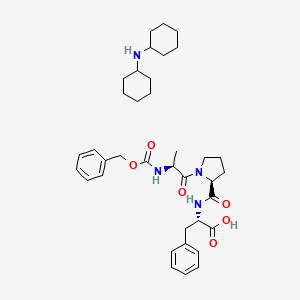
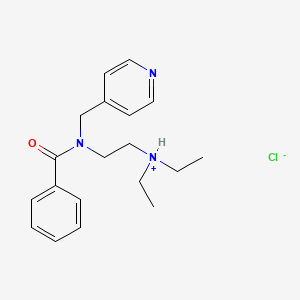
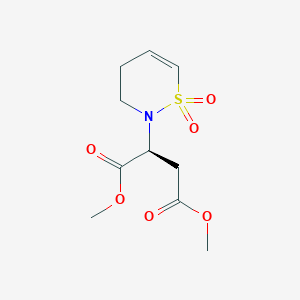
![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)
